molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B3431297 Lindane CAS No. 6108-12-9

Lindane

Cat. No. B3431297
CAS RN: 6108-12-9
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Description

Alpha-bhc is a white crystalline powder. (NTP, 1992)
Beta-bhc appears as colorless crystals. Corrosive to aluminum and many other metals.
Delta-bhc is a slightly musty odor. (NTP, 1992)
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation.
Lindane is a colorless solid with a musty odor;  pure material is odorless. Used as a pesticide and scabicide. (EPA, 1998)
Hexachlorocyclohexane (HCH) is a manufactured chemical that exists in eight chemical forms called isomers. One of these forms, gamma-HCH (or γ-HCH, commonly called lindane) is produced and used as an insecticide on fruit, vegetables, and forest crops. It is a white solid that may evaporate into the air as a colorless vapor with a slightly musty odor. It is also available as a prescription (lotion, cream, or shampoo) to treat head and body lice, and scabies. Lindane has not been produced in the United States since 1976, but is imported for insecticide use. Technical-grade HCH was used as an insecticide in the United States and typically contained 10-15% gamma-HCH as well as the alpha (α), beta (β), delta (δ), and epsilon (ε) forms of HCH. Virtually all the insecticidal properties resided in gamma-HCH. Technical-grade HCH has not been produced or used in the United States in over 20 years.
Beta-hexachlorocyclohexane is the beta-isomer of hexachlorocyclohexane. It has a role as a persistent organic pollutant. It is an organochlorine pesticide and a hexachlorocyclohexane.
An organochlorine insecticide that has been used as a pediculicide and a scabicide. Lindane has been banned in California, United Kingdom, Australia, and many western countries due to concerns about neurotoxicity and adverse effects on the environment. In Canada, Lindane is not recommmended as a first-line therapy due to reports of resistance, neurotoxicity, and bone marrow suppression, but has been approved by the FDA as a second-line therapy for topical treatment of pediculosis capitis (head lice), pediculosis pubis (pubic lice), or scabies in patients greater than two years of age who cannot tolerate or have failed first-line treatment. Lindane is still allowed for pharmaceutical use until 2015.
Lindane is used as an insecticide on fruit and vegetable crops. Exposure to lindane may occur from eating contaminated food or by breathing air contaminated during formulation or use. Lindane is quite toxic to humans. The acute (short-term) effects of lindane through inhalation exposure in humans consist of irritation of the nose and throat and effects on the blood. Chronic (long-term) exposure to lindane by inhalation in humans has been associated with effects on the liver, blood, and nervous, cardiovascular, and immune systems. Animal studies indicate that lindane causes reproductive effects, while developmental effects have not been noted. Oral animal studies have shown lindane to be a liver carcinogen. EPA has classified lindane as a Group B2/C, possible human carcinogen.
Lindane is the gamma-isomer of benzene hexachloride, a colorless to white colored, synthetic, crystalline solid with a slight musty odor that emits toxic fumes of hydrochloric acid and other chlorinated compounds when heated to decomposition. Lindane is used as an insecticide for hardwood logs, lumber, and crops. Lindane also has topical pediculicide and scabicide activities probably due to its neurotoxic effects. Inhalation exposure to this substance causes severe irritation of the nose and throat, causes anemia, and affects the liver, nervous, cardiovascular, and immune system. Lindane is reasonably anticipated to be a human carcinogen.

Mechanism Of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
gamma-HCH interacts with cellular membranes and may produce several generalized cytotoxic effects associated with impaired membrane function. In rat renal cortical tubules, glucose uptake and cyclic AMP accumulation were altered by gamma-HCH treatment. Transport of D-galactose and L-leucine across enterocytes was decreased in chickens injected daily with gamma-HCH for 7 days. Rats exposed orally to 5 mg/kg/day technical-grade HCH 5 days/week, for 3-6 months, exhibited significantly decreased levels of phosphatidylinositol, phosphatidylinositol 4-phosphate, and phosphatidylinositol 4,5-bisphosphate in the erythrocyte membrane and cerebrum. An in vitro study showed that gamma-HCH altered the action potential and transmembrane currents in frog heart (atrial) myocytes. gamma-HCH also has been shown to block gap junctional intercellular communication in Sertoli cells by inducing the aberrant endocytosis of Connexin 43 and zonula occludens-1 within Rab5 positive endosomes via the activation of the extracellular signal-regulated kinases. Inhibition of intercellular communication could potentially lead to uncontrolled cell growth and tumor promotion. gamma-HCH inhibited gap junction and intercellular communication in myometrial cell cultures isolated from rats on gestation day 10 by creating an oxidative stress environment. gamma-HCH also inhibited spontaneous phasic contractions in late gestation rat uterus.
Oxidative stress in the liver has been suggested as a mechanism of gamma-HCH-induced hepatotoxicity. This condition is characterized in the rat liver by a reduction in hepatic glutathione content, lipid peroxidation, the microsomal generation of superoxide radical coupled to cytochrome P-450 induction, and a decrement in superoxide dismutase and catalase activity. Dose-dependent inhibition of intercellular communication in cultured rat hepatocytes, with subsequent reversal by addition of vitamin E or superoxide dismutase, indicates oxidative stress as a hepatotoxic mechanism. Species differences exist in the activities of hepatic metabolizing enzymes, and it has been demonstrated that gamma-HCH at a dose of 10 mg/kg/day for 6 days increased the hepatic cytochrome P-450 as well as glutathione-S-transferase in the rat, but not in the rabbit or monkey. Thus, oxidative stress and hepatotoxicity are produced with gamma-HCH treatment in rats, but not in the rabbit and monkey. Inhibition of Mg2+-ATPase activity has also been observed in rat liver tissue, suggesting an ATPase enzyme sensitivity to the action of gamma-HCH. The researchers suggested that some toxic effects appearing in mammals as a result of gamma-HCH exposure may arise from its influence on this ATPase activity. An in vitro study in mammalian CHO-K1 cells indicated that both gamma-HCH and an unspecified HCH isomer mixture induced glutathione peroxidase and glutathione reductase activities as a defense mechanism against oxidative stress.
In rat cortical neurons, expression of the protooncogene c-fos, which is associated with seizure activity and is induced by elevated intracellular calcium levels, was increased by gamma-HCH treatment but decreased by delta-HCH treatment. Treatment-related changes in c-fos expression suggested that gamma-HCH induces seizures through the activation of calcium channels, while inhibition of calcium channels by delta-HCH results in anticonvulsant effects. ...In a study on the cytotoxic action of delta-HCH and gamma-HCH in cultured rat cerebellar granule neurons, both isomers were found to induce an increase in the free intracellular Ca2+ concentration. ...delta-HCH may exert its action by stimulating a large influx of Ca2+. delta-HCH was found to be more potent and active as a cytotoxic agent then gamma-HCH, and the differences in cytotoxicity and neurotoxic action may be related to their action on the different Ca2+ pools. Other suggestive data concerning mechanisms by which HCH causes neurological effects in animals include enhanced synaptic activity, altered GABA functional activity, and inhibition of, or oxidative damage to Na+- K+-ATPase activity. In general, the mechanism of toxicity of HCH on the nervous system appears to be similar to those of other neurotoxic organochlorine insecticides.
Several isomers of hexachlorocyclohexanes (HCHs) have been shown to be toxic to mammals. Previous studies have revealed that the delta isomer (delta-HCH) was particularly potent toward disrupting Ca2+ homeostasis in a variety of excitable and nonexcitable cells and altering contractility of cardiac muscle. The effects of the delta and gamma isomers of HCH were further investigated on isolated ventricular myocytes from guinea pig and on single cardiac ryanodine receptor (RyR2) Ca2+-release channels from cardiac SR vesicles. Intracellular Ca2+ transients were examined in electrically stimulated cells using the fluorescent dye indo-1, and twitch contractions of myocytes were analyzed using a video-based edge motion detection system. Exposure of myocytes to delta- but not gamma-HCH depressed the peak of intracellular Ca2+ transients and prolonged recovery time. These effects were correlated with the ability of delta-HCH to inhibit the binding of [3H]ryanodine, a conformationally sensitive probe for RyR2 function, to SR preparations (IC50 = 2 and 18 uM for high- and low-affinity interactions, respectively). Measurements of single-channel gating kinetics under voltage-clamp provided direct evidence of a potent isoform-selective activation of RyR2 by delta-HCH. Results from these studies revealed that delta-HCH alters Ca2+ homeostasis and contractility in cardiac myocytes and that the mechanism can be ascribed, at least in part, to a direct interaction with the RyR2 channel complex.
Patch clamp experiments using rat dorsal root ganglia (DRG) neurons showed differential actions of the 4 HCH isomers. Gamma-HCH had a weak potentiating action and a strong inhibitory action on gamma-aminobutyric acid (GABA)-induced currents. Delta-HCH had a strong potentiating action and an inhibitory action. Alpha-HCH and Beta-HCH had little or no effect on GABA-induced currents. The differential modulation of GABA response by HCH isomers accounts for variable symptoms of poisoning in insects and mammals. However, somewhat different results were obtained for the effects of HCH isomers on the alpha 1-beta 3-gamma 2S (short splice variants of the gamma 2 subunit) and alpha 6-beta 3-gamma 2S subunit combinations of GABA-A receptors expressed in Xenopus oocytes. GABA responses were inhibited by gamma-HCH, potentiated by alpha- and delta-HCH, and not affected by beta-HCH. Furthermore, the alpha subunit composition had no influence on these effects of HCH isomers. These differences in the responses to chemicals represent an example of the dissimilarity between native receptors and receptors expressed in xenopus oocytes which is often encountered.
Gamma-aminobutyric acid-induced (36)Cl(-) flux /into membrane microsacs/ was inhibited by several cyclodienes and gamma-BHC with the following order of decreasing potency: endosulfan I > endrin I > endosulfan II > dieldrin > heptachlor epoxide > gamma-BHC > heptachlor. The non-insecticidal beta-BHC had no effect, while the IC50 (concn of insecticide that inhibits 50% of the binding of 2 nM (35)S-tert-butylbicyclophosphorothionate to rat brain membranes) values for gamma-BHC and alpha-BHC were 1 and 0.2 uM, respectively.
Alpha-hexachlorocyclohexane (alpha-HCH) is one of eight structural isomers that have been used worldwide as insecticides. Although no longer produced or used agriculturally in the United States, exposure to HCH isomers is of continuing concern due to legacy usage and persistence in the environment. The U.S. Environmental Protection Agency (EPA) classifies alpha-HCH as a probable human carcinogen and provides a slope factor of 6.3 (mg/kg-day)(-1) for the compound, based on hepatic nodules and hepatocellular carcinomas observed in male mice and derived using a default linear approach for modeling carcinogens. EPA's evaluation, last updated in 1993, does not consider more recently available guidance that allows for the incorporation of mode of action (MOA) for determining a compound's dose-response. Contrary to the linear approach assumed by EPA, the available data indicate that alpha-HCH exhibits carcinogenicity via an MOA that yields a nonlinear, threshold dose-response. In our analysis, we conducted an MOA evaluation and dose-response analysis for alpha-HCH-induced liver carcinogenesis. We concluded that alpha-HCH causes liver tumors in rats and mice through an MOA involving increased promotion of cell growth, or mitogenesis.
The mechanisms of tumor promotion in liver by various xenobiotics of diverse structure are not well understood. However, these tumor promoters share the ability to exert growth-stimulatory effects on hepatocytes. Our laboratory has been utilizing normal rat hepatocytes under defined conditions of primary cultures, to investigate growth-stimulatory actions of liver tumor promoters. We have shown that most, if not all, of the liver tumor promoters tested stimulate hepatocyte DNA synthesis when added in combination with epidermal growth factor (EGF), insulin, and glucocorticoids. In the present study, /the authors/ sought evidence for the role of the Na(+)/H(+) antiporter and cytoplasmic alkalinization in the direct growth-stimulatory actions of tumor promoters on hepatocytes. Hepatocytes cultured under conditions (bicarbonate-buffered medium) where intracellular pH (pH(i)) was independent of extracellular pH (pH(e)), EGF- and insulin-stimulated rates of DNA synthesis were unaffected by modest changes in pH(e). However, under conditions (HEPES-buffered medium) where pH(i) varied in a linear fashion with pH(e), rates of EGF- and insulin-stimulated DNA synthesis were highly dependent on pH(e). Similarly, 12-O-tetradecanoylphorbol-13-acetate (TPA) and alpha-hexachlorocyclohexane (HCH)-stimulated DNA synthesis were pH(e)-dependent but were stimulatory over different pH(e) ranges, suggesting that these promoters may act by distinct mechanisms. Chemicals that are capable of inducing rapid cytoplasmic alkalinization, ammonium chloride (1 and 15 mM) and monensin (0.5 microM), were found to stimulate hepatocyte DNA synthesis. The role of the Na(+)/H(+) antiport in controlling pH(i) of hepatocytes was demonstrated by artificially acidifying 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein acetoxymethyl (BCECF)-loaded isolated hepatocytes with 20 mM sodium acetate and the use of specific inhibitors. Amiloride and its analogues inhibited pH(i) recovery from the acid load in a dose dependent manner and the relative potency of these inhibitors paralleled their K(i) values for the Na(+)/H(+) antiport. At concentrations that stimulate hepatocyte DNA synthesis, some liver tumor promoters phenobarbital (PB) and HCH, were found to cause a rapid rise pH(i) in isolated hepatocytes which was sensitive to amiloride and its analogues. Taken together, our data suggest that activation of Na(+)/H(+) antiport activity may be one mechanism whereby some liver tumor promoters stimulate hepatocytes DNA synthesis.
/Delta-HCH causes/ sustained elevation of cytosolic Ca+2 /by acting as a/ ryanodine receptor activator /and/ inducing Ca+2 influx into cytoplasm from the endoplasmic reticulum. /From table/
Delta-HCH altered calcium homeostasis and contractility of cardiac myocytes through interaction with ryanodine receptors. Delta-HCH also induced a profound increase in ionic permeability in lipid bilayers, and the calcium-dependent current produced by delta-HCH was selective for mono-valent cations (K+ >> Cs+ > Na+).
delta-Hexachlorocyclohexane (delta-HCH) interacts with cardiac ryanodine-sensitive Ca2+ channels (RyR2), accounting in part for altered Ca2+ transients and contractility. Analysis of channel gating kinetics in the presence of delta-HCH also revealed a nonfluctuating membrane current that remained even after RyR2 channels were blocked. /The authors/ further elucidated the nature of a direct interaction between delta-HCH and biological membranes by measuring ionic currents across planar lipid bilayers made from defined lipids lacking cellular protein using voltage-clamp. Dimethyl sulfoxide, in the presence or absence of 50 uM ... delta-HCH, produced negligible steady-state current with symmetric 100 mM CsCl in the range of +/-50 mV. However, the addition of 50 uM Ca2+ to the bilayer chamber in the presence of delta-HCH induced a profound increase in ionic permeability ... . Significantly, the permeability increase 1) was proportional with increasing Ca2+ to approximately 600 uM and saturated between 1 and 2 mM Ca2+ regardless of holding potential, 2) occurred only when delta-HCH and Ca2+ were added to the same side of the membrane, and 3) was independent of the order of addition or of the side of the membrane to which delta-HCH and Ca2+ was added. The Ca2+-dependent current produced by delta-HCH was highly selective for monovalent cations (K+ >> Cs+ > Na+), with negligible conductance for Ca2+ or Cl-. In symmetric 100 mM K+, the conductance induced with 50 uM concentration each of delta-HCH and Ca2+ was 4.25 pA/mV. The results show that delta-HCH increases the ionic permeability of phospholipid membranes by two distinct Ca2+-dependent mechanisms: one mediated through RyR and the other mediated by a unique ionophore activity.

properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Record name beta-Hexachlorocyclohexane
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Record name Lindane
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Record name 1,2,3,4,5,6-Hexachlorocyclohexane
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Record name delta-Hexachlorocyclohexane
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Record name epsilon-Hexachlorocyclohexane
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Record name (+)-α-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
Source PubChem
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
Record name Lindane
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Record name Hexachlorocyclohexanes
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Density

1.675, 1.9 g/cm³
Record name Hexachlorocyclohexanes
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Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
Record name Hexachlorocyclohexanes
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Mechanism of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
Record name Lindane
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
Record name Hexachlorocyclohexanes
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Product Name

Lindane

Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS RN

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Record name Cyclohexane, 1,2,3,4,5,6-hexachloro-
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Record name Lindane [USAN:USP:INN:BAN]
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Record name alpha-Hexachlorocyclohexane
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Record name beta-Hexachlorocyclohexane
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Record name HCH [ISO]
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Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Lindane
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Lindane
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Lindane
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Lindane
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Lindane
Reactant of Route 6
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Lindane

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